Cinnamyl (4-chlorophenyl)acetate
Description
Cinnamyl (4-chlorophenyl)acetate is an ester derived from cinnamyl alcohol and (4-chlorophenyl)acetic acid. Cinnamyl esters, such as cinnamyl acetate (CAS 103-54-8), are widely used in fragrances and organic synthesis due to their aromatic properties . The incorporation of a 4-chlorophenyl group may enhance lipophilicity and alter reactivity or biological activity compared to non-halogenated analogs.
Properties
Molecular Formula |
C17H15ClO2 |
|---|---|
Molecular Weight |
286.8 g/mol |
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate |
InChI |
InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+ |
InChI Key |
FHMLSOXYEBHZSH-QPJJXVBHSA-N |
SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cinnamyl Acetate (Cinnamyl Acetate)
- Structure : Cinnamyl alcohol esterified with acetic acid.
- Applications : Key component in floral volatiles (e.g., Prunus mume), perfumery, and food flavoring.
- Reactivity : Exhibits 61.2% selectivity in hydrodeoxygenation reactions but undergoes hydrolysis to acetic acid, reducing efficiency compared to cinnamyl alcohol.
- Safety : Recognized as safe for use in animal feed at proposed levels but poses skin/eye irritation risks.
Methyl (4-Chlorophenyl)Acetate Derivatives
- Examples: Methyl 2-amino-2-(4-chlorophenyl)acetate (), cyclopentyl(4-chlorophenoxy)acetate.
- Key Differences: Substituents: Methyl or cyclopentyl groups vs. cinnamyl. Applications: Pharmaceuticals (e.g., amino acid derivatives in ) vs. fragrance/catalysis. Reactivity: Chlorophenyl esters may resist hydrolysis better than aliphatic acetates, but allylation reactions with cinnamyl acetate fail under aqueous conditions.
4-Chlorophenyl-Substituted Esters
- Examples : (4-Chloro-2-methylphenyl) acetate, [(4-chlorophenyl)carbamoyl]methyl derivatives.
- Biological Activity : Cytotoxicity observed in 4-acetoxy cinnamyl acetate (IC₅₀ = 19.35 μM for A549 cells). The 4-chlorophenyl group may enhance bioactivity but requires safety evaluations for irritancy and environmental persistence.
Key Research Findings and Data
Table 1: Comparative Reactivity in Hydrodeoxygenation (ZnNC-900 Catalyst)
| Compound | Reaction Temp (°C) | Selectivity (%) |
|---|---|---|
| Cinnamyl Alcohol | 180 | >90 |
| Cinnamyl Acetate | 180 | 61.2 |
| 4-Hydroxy-3-Methoxycinnamaldehyde | 200 | 67.5 |
Insight : The acetate group reduces selectivity due to hydrolysis, suggesting this compound may require higher temperatures or modified catalysts for efficient conversion.
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